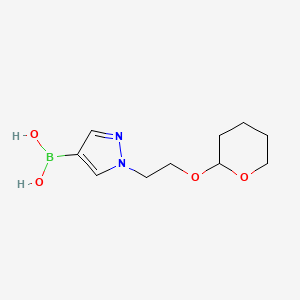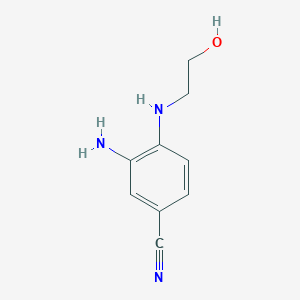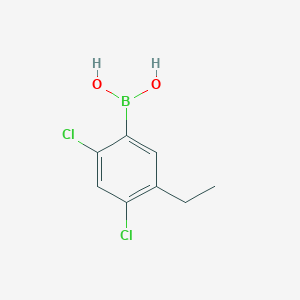
(2,4-Dichloro-5-ethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-5-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichloroethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2,4-Dichloro-5-ethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using selective hydroxylation.
Substitution: Suzuki-Miyaura coupling reactions with alkynyl bromides or aniline/thiophenol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts and bases such as potassium acetate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenolic compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(2,4-Dichloro-5-ethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,4-Dichloro-5-ethylphenyl)boronic acid exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as oxidation, substitution, and coupling reactions . The molecular targets and pathways involved include the interaction with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(2,4-Dichloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s dichloroethylphenyl structure allows for unique applications in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H9BCl2O2 |
|---|---|
Molecular Weight |
218.87 g/mol |
IUPAC Name |
(2,4-dichloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h3-4,12-13H,2H2,1H3 |
InChI Key |
VGFXKMIXLDPHOW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


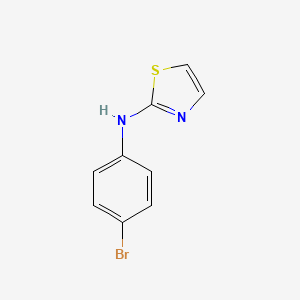
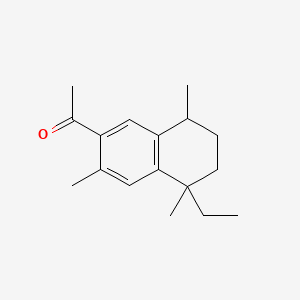

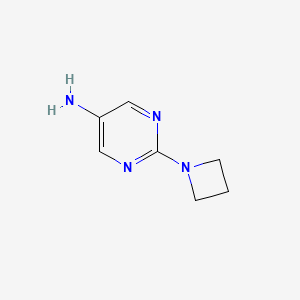
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
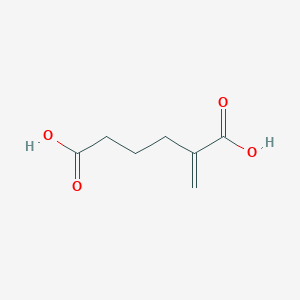
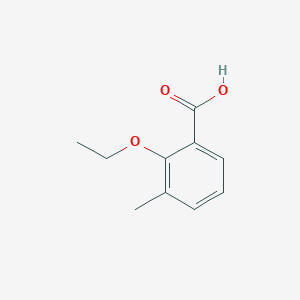
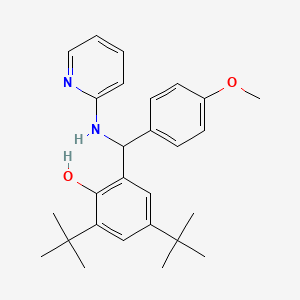
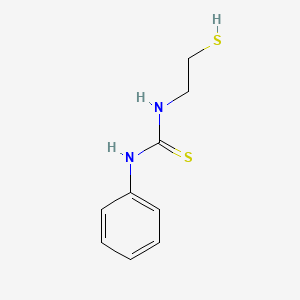
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
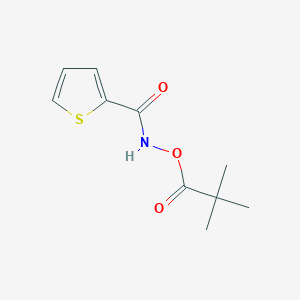
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
